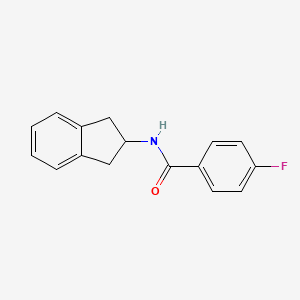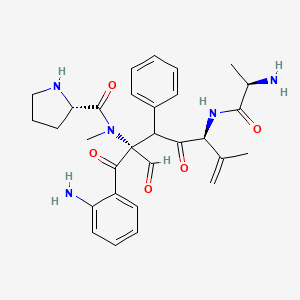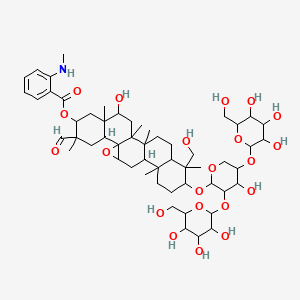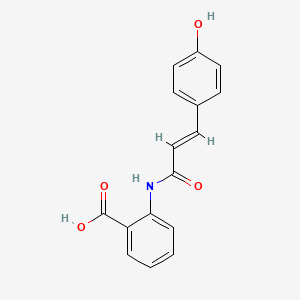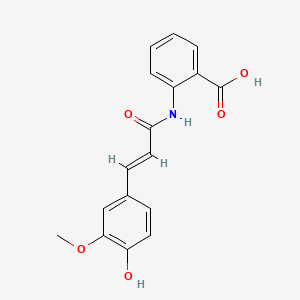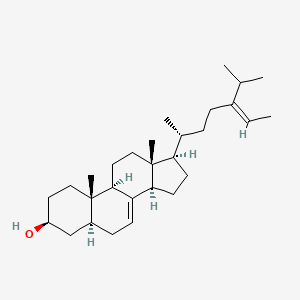
AZD-3147
Vue d'ensemble
Description
AZD 3147 is a potent, orally active, selective dual inhibitor of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. It has an inhibitory concentration 50 value of 1.5 nanomolar. This compound also exhibits selective effects on phosphoinositide 3-kinase .
Applications De Recherche Scientifique
AZD 3147 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of mammalian target of rapamycin complexes.
Biology: Investigated for its effects on cell viability and growth factor-mediated cilia extension.
Medicine: Explored as a potential therapeutic agent for various cancers, including neuroblastoma.
Industry: Utilized in the development of new drugs targeting mammalian target of rapamycin pathways .
Mécanisme D'action
AZD 3147 exerts its effects by selectively inhibiting mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival. The compound also affects phosphoinositide 3-kinase, further modulating cellular processes .
Analyse Biochimique
Biochemical Properties
AZD-3147 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 enzymes, inhibiting their activity . The nature of these interactions is characterized by the compound’s ability to selectively bind to these enzymes, thereby inhibiting their function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with mTORC1 and mTORC2. By inhibiting these enzymes, this compound can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound has a high degree of stability .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the mTORC1 and mTORC2 enzymes, which play crucial roles in this pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AZD 3147 is synthesized through a series of high-throughput screening and subsequent lead development activities. The synthetic route involves the formation of a urea-morpholine-pyrimidine compound, which is then modified to enhance cell efficacy, water solubility, and stability .
Industrial Production Methods
The industrial production of AZD 3147 involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
AZD 3147 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Torin 2: Another dual inhibitor of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2.
Rapamycin: A well-known inhibitor of mammalian target of rapamycin complex 1.
Everolimus: An inhibitor of mammalian target of rapamycin complex 1 used in cancer therapy .
Uniqueness
AZD 3147 is unique due to its high selectivity and potency as a dual inhibitor of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This dual inhibition provides a broader range of therapeutic effects compared to compounds that target only one complex .
Propriétés
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVUDPAMQEIJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



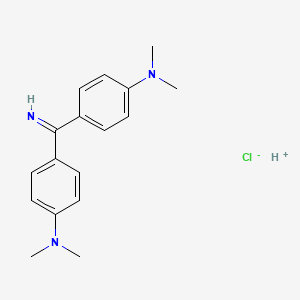


![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)

![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
